4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
4-(2,4-Dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a dichlorophenoxy group at position 4, an ethyl-substituted amine at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C₁₃H₁₀Cl₂F₃N₃O (molecular weight: 352.14 g/mol), with a CAS registry number of 339011-13-1 . The compound’s structure combines halogenated aromatic and trifluoromethyl motifs, which are common in agrochemicals and pharmaceuticals due to their bioactivity and metabolic stability.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-9-4-3-7(14)5-8(9)15/h3-6H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXQSZGTZWFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and ethylamine.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with ethylamine to form the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a suitable reagent, such as trifluoromethyl iodide, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrimidine compounds can serve as inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds similar to 4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine have shown significant inhibition of tumor growth and metastasis in preclinical models .
- A study demonstrated that certain pyrimidine derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .
- Antiangiogenic Properties
- Receptor Inhibition
Agricultural Applications
-
Herbicidal Activity
- Similar compounds within the pyrimidine class have been evaluated for their herbicidal properties. The efficacy of these compounds against specific weeds suggests that 4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine could be developed into a herbicide with selective action against problematic species in agricultural settings .
- Fungicidal Properties
Biochemical Research
- Enzyme Inhibition Studies
Summary of Findings
The following table summarizes the key applications and findings related to 4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine:
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Inhibits VEGFR-2; significant tumor growth inhibition observed in preclinical models |
| Antiangiogenic Properties | Prevents new blood vessel formation; crucial for cancer treatment strategies |
| Herbicidal Activity | Potential development into a selective herbicide based on efficacy against specific weeds |
| Fungicidal Properties | Exhibits antifungal activity against plant pathogens; potential for crop protection |
| Enzyme Inhibition | May inhibit key enzymes involved in disease progression; relevant for neurodegenerative research |
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Ethyl vs. Isopropyl Amine Substitution
- 4-(2,4-Dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 339011-13-1): N-ethyl group at position 2. Molecular weight: 352.14 g/mol .
- N-[4-(2,4-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine (CAS 339011-46-0): N-isopropyl group replaces ethyl. Molecular weight: 366.17 g/mol .
Phenoxy Group Modifications
- 4-(3,5-Dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 339011-39-1): 3,5-Dichlorophenoxy substitution vs. 2,4-dichlorophenoxy. Molecular weight: 366.17 g/mol . The positional isomerism of chlorine atoms on the phenoxy ring could affect electronic properties and interactions with biological targets, such as herbicide-resistant enzymes .
Bioactivity Comparisons
Antimicrobial and Urease Inhibition
- 4-(2,4-Dichlorophenyl)-6-(9-methyl-9H-carbazol-3-yl)-pyrimidin-2-amine (5i): Exhibited urease inhibition with IC₅₀ = 19.4 ± 0.43 µM . The dichlorophenyl group enhances activity compared to non-halogenated analogs.
- Thieno[2,3-d]pyrimidin-2-amine Derivatives: 4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine (6a) and 4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-amine (6b):
- Demonstrated antimicrobial activity against bacterial and fungal strains .
- Replacement of dichlorophenoxy with nitro or trifluoromethylphenoxy groups modulates electron-withdrawing effects, impacting target affinity.
Structural Insights from Crystallography
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Intramolecular hydrogen bonding (N–H⋯N) stabilizes the conformation, with dihedral angles between pyrimidine and aryl rings influencing molecular packing . Comparable pyrimidines with ethyl or isopropyl groups may exhibit distinct crystal lattice interactions due to substituent bulk .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known by its CAS number 339011-14-2, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H10Cl2F3N3O
- Molar Mass : 352.14 g/mol
The compound exhibits activity primarily through inhibition of specific enzymes and receptors involved in various biological pathways. Its structural features, particularly the dichlorophenoxy and trifluoromethyl groups, enhance its binding affinity to target proteins.
Anticancer Activity
Research indicates that 4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine has demonstrated significant anticancer properties in vitro. A study analyzed its effects on several cancer cell lines, revealing an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The compound's interaction with cancer cell pathways suggests it may induce apoptosis and inhibit proliferation through various mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | <10 | Induction of apoptosis |
| HT29 | <5 | Cell cycle arrest |
| MCF7 | <15 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could be developed as a novel antibacterial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial involving patients with advanced solid tumors investigated the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. -
Case Study on Antimicrobial Resistance :
In a laboratory setting, the compound was tested against antibiotic-resistant strains of bacteria. It exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy and reducing resistance development.
Safety and Toxicology
Toxicological evaluations have shown that while the compound exhibits potent biological activity, it also presents certain risks. Acute toxicity studies indicate that high doses can lead to adverse effects on liver and kidney function. Further studies are required to establish safe dosage levels for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine?
- Methodology :
- Step 1 : Perform nucleophilic substitution or coupling reactions to introduce the 2,4-dichlorophenoxy group. Optimize solvent choice (e.g., DMF or THF) and temperature (e.g., 80–90°C) to enhance reactivity .
- Step 2 : Purify intermediates via column chromatography or recrystallization to ensure high purity before subsequent reactions .
- Step 3 : Use aqueous ammonia (25%) under reflux conditions to finalize the amine functionalization, followed by filtration and drying .
- Validation : Confirm product identity using LC-MS and elemental analysis .
Q. How is the compound characterized structurally post-synthesis?
- Techniques :
- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯N interactions) to define dihedral angles between aromatic rings and the pyrimidine core .
- Spectroscopy : Use H/C NMR to verify substituent positions and F NMR to confirm trifluoromethyl group integrity .
- Mass spectrometry : Validate molecular weight and fragmentation patterns via high-resolution MS .
Q. What initial biological screening assays are appropriate for this compound?
- Assays :
- Antimicrobial activity : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays to assess target engagement .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate preliminary safety profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yield in the synthesis of this compound?
- Strategies :
- Design of Experiments (DoE) : Systematically vary temperature (e.g., 70–110°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry to identify optimal parameters .
- Automation : Employ continuous flow reactors to improve mixing and heat transfer, reducing side reactions .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Approaches :
- Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) across studies to identify confounding variables .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate structure-activity relationships (SAR) .
- Orthogonal assays : Validate activity using both cell-based and enzymatic assays to rule out false positives/negatives .
Q. How does the substitution pattern of the pyrimidine ring affect target selectivity in pharmacological studies?
- Methodology :
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) based on substituent steric/electronic profiles .
- SAR studies : Synthesize analogs with variations in the 2,4-dichlorophenoxy or trifluoromethyl groups and compare IC values across targets .
- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics and affinity differences caused by structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
